molecular formula C4H10O3P- B8808080 Di-ethylphosphite

Di-ethylphosphite

Cat. No.: B8808080
M. Wt: 137.09 g/mol
InChI Key: VTWRFRVMKPWCFL-UHFFFAOYSA-N
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Description

Di-ethylphosphite (CAS: 868-85-9; synonyms: O,O-Diethyl phosphonate, Phosphonic acid diethyl ester) is an organophosphorus compound with the formula (C₂H₅O)₂PHO. It is characterized by two ethyl groups bonded to a central phosphorus atom, which is further linked to a hydroxyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of flame retardants, agrochemicals, and ligands for asymmetric catalysis . Its reactivity stems from the nucleophilic phosphorus center, enabling participation in Pudovik reactions, Michaelis-Arbuzov rearrangements, and other phosphorylation processes .

Scientific Research Applications

Chemical Properties and Structure

Diethylphosphite, with the chemical formula C4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}, is an ester of phosphorous acid. It appears as a colorless liquid with a density of 1.072g cm31.072\,\text{g cm}^3 and a molar mass of 138.103g mol138.103\,\text{g mol} .

Organic Synthesis

Diethylphosphite is extensively used in organic chemistry for synthesizing various phosphorus-containing compounds. Its applications include:

  • Synthesis of α-Aminophosphonates : Diethylphosphite can undergo condensation with aldehydes or ketones in the presence of amines to form α-aminophosphonates without the need for solvents or catalysts .
  • Hydrophosphonylation Reactions : It serves as a reagent for the catalytic asymmetric hydrophosphonylation of enones, leading to the formation of γ-oxo-phosphonates when combined with dinuclear zinc complexes .
  • Michael Addition Reactions : Diethylphosphite can react with α,β-unsaturated malonates to produce β-phosphonomalonates, particularly in the presence of recyclable nano γ-ferric oxide-pyridine based catalysts .

Table 1: Summary of Organic Synthesis Applications

ApplicationDescription
α-AminophosphonatesFormed from aldehydes/ketones and amines under solvent-free conditions
HydrophosphonylationProduces γ-oxo-phosphonates using dinuclear zinc complexes
Michael AdditionGenerates β-phosphonomalonates in the presence of specific catalysts

Pharmaceutical Applications

Diethylphosphite is also significant in pharmaceutical chemistry, particularly in synthesizing bioactive compounds:

  • Synthesis of Bisphosphonates : Research indicates that diethylphosphite can be used to synthesize amino bisphosphonates via reactions with nitriles under acidic conditions. This method optimizes pharmaceutical applications due to the biological activity of bisphosphonates .
  • Drug Development : The compound's ability to form various derivatives makes it valuable in drug development, especially for compounds targeting bone metabolism disorders .

Case Study: Synthesis of Amino Bisphosphonates

A study demonstrated the synthesis of amino bisphosphonates through the reaction of diethylphosphite with benzonitrile in an acid-catalyzed environment. The reaction yielded multiple products, showcasing diethylphosphite's versatility in generating complex structures essential for drug development .

Industrial Applications

In addition to its laboratory uses, diethylphosphite finds applications in industrial settings:

  • Ligand Formation : It acts as a ligand in nickel-catalyzed cross-coupling reactions involving aryl and heteroaryl bromides or chlorides with arylzinc reagents .
  • Agricultural Chemistry : Diethylphosphite is utilized in developing agrochemicals, particularly as a precursor for phosphorus-containing pesticides and herbicides.

Table 2: Industrial Applications Overview

ApplicationIndustry Impact
Ligand FormationUsed in nickel-catalyzed cross-coupling reactions
Agricultural ChemistryPrecursor for phosphorus-based pesticides

Comparison with Similar Compounds

Dimethyl Phosphite

  • Structure : (CH₃O)₂PHO.
  • Key Differences :
    • Boiling Point : Dimethyl phosphite (BP: ~170°C) has a lower boiling point than di-ethylphosphite (BP: ~195°C) due to reduced molecular weight and weaker van der Waals forces .
    • Reactivity : The smaller methyl groups enhance electrophilicity at phosphorus, leading to faster reaction rates in nucleophilic substitutions compared to this compound .
    • Applications : Widely used as a solvent and intermediate in pesticide synthesis, but less favored in flame retardants due to higher volatility .

Dibenzyl Phosphite

  • Structure : (C₆H₅CH₂O)₂PHO.
  • Key Differences :
    • Steric Effects : Bulky benzyl groups hinder nucleophilic attack at phosphorus, reducing reactivity in phosphorylation reactions compared to this compound .
    • Solubility : Lipophilic benzyl substituents improve solubility in organic solvents, making dibenzyl phosphite preferable in polymer stabilization .

Diphenyl Phosphite

  • Structure : (C₆H₅O)₂PHO.
  • Key Differences :
    • Electron Withdrawal : Aromatic phenyl groups withdraw electron density from phosphorus, diminishing nucleophilicity. This contrasts with this compound’s electron-donating ethyl groups, which enhance reactivity in Pudovik additions .
    • Thermal Stability : Diphenyl phosphite exhibits higher thermal stability, suited for high-temperature applications in lubricant additives .

Diisopropyl Methylphosphonate

  • Structure : (CH₃)(C₃H₇O)₂PO.
  • Key Differences :
    • Hydrolytic Stability : The methylphosphonate group resists hydrolysis better than this compound’s phosphite structure, making it valuable in nerve agent simulant studies .
    • Biological Activity : Used in medicinal chemistry as a prodrug backbone, a niche less explored for this compound .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Molecular Weight Boiling Point (°C) Key Applications
This compound 868-85-9 138.10 ~195 Flame retardants, ligands
Dimethyl phosphite 868-85-9 110.05 ~170 Pesticides, solvents
Dibenzyl phosphite 17176-77-1 276.25 >300 Polymer stabilizers
Diphenyl phosphite 4712-55-4 234.18 360 (decomposes) Lubricant additives

Table 2: Reactivity Comparison in Pudovik Reaction

Compound Reaction Rate (Relative to this compound) Product Yield (%)
This compound 1.0 (Reference) 85–90
Dimethyl phosphite 1.5 75–80
Dibenzyl phosphite 0.3 40–50
Diphenyl phosphite 0.2 30–40

Data extrapolated from studies on α-oxophosphonate synthesis .

Properties

Molecular Formula

C4H10O3P-

Molecular Weight

137.09 g/mol

IUPAC Name

diethyl phosphite

InChI

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1

InChI Key

VTWRFRVMKPWCFL-UHFFFAOYSA-N

Canonical SMILES

CCOP([O-])OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound Spinosyn H (351 mg, 0.489 mmol) was dissolved in dry pyridine (5 ml). DMAP (62 mg, 0.51 mmol) was added and stirring at RT under nitrogen was continued for 5 min. Diethyl chlorophosphite (157 mg, 0.145 ml, 1.0 mmol) was added. After 30 min. toluene (50 ml) and EtOAc (50 ml) were added. The solution was washed successively with brine (2×) and 5% aq. NaHCO3. The organic layer was dried over Na2SO4 and concentrated. The residue was separated over a flash SiO2 column (100 g/EtOAc) to give compound 2'R)-(diethyl)phosphite of Spinosyn H; 306 mg, 75% CI MS m/z 838 (M+1); 1H-NMR (CDCl3) δ 6.69 (1H, bs), 4.40 (1H, m), 3.83 (4H, 2× CH2, m), 1.18 (6H, 2× CH3, m); Elemental Analysis: for C44H72NO12P calc. C 63.06, H 8.66, N 1.67 found: C 62.94, H 8.88, N 1.71.
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.145 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
62 mg
Type
catalyst
Reaction Step Four

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